molecular formula C9H9ClO5S B3040147 Methyl 4-(chlorosulfonyl)-3-methoxybenzoate CAS No. 162141-56-2

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate

Cat. No.: B3040147
CAS No.: 162141-56-2
M. Wt: 264.68 g/mol
InChI Key: PUJYXVAATTZGRU-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate (CAS: 162141-56-2) is an organosulfur compound with the molecular formula C₉H₉ClO₅S (264.68 g/mol). Its structure features a chlorosulfonyl (-SO₂Cl) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the benzoate ester (Figure 1). The compound is characterized by its SMILES: COC(=O)C1=CC(=C(OC)C=C1)S(=O)(=O)Cl and InChIKey: PUJYXVAATTZGRU-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJYXVAATTZGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl 3-methoxybenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 3-methoxybenzoate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    Carboxylic Acid: Formed through hydrolysis of the ester group.

Scientific Research Applications

While the search results do not provide extensive information specifically on "Methyl 4-(chlorosulfonyl)-3-methoxybenzoate", they do offer some insight into its potential applications and related compounds. A closely related compound, "Methyl 4-(chlorosulfonyl)-2-methoxybenzoate," is mentioned in the search results, and information about it may be relevant. Additionally, some results discuss compounds with similar structures and activities, which can provide context for understanding the potential applications of the target compound .

Here's an overview of the potential applications based on the available information:

Scientific Research Applications

  • As a Chemical Intermediate: Methyl 4-(chlorosulfonyl)-2-methoxybenzoate is used in the synthesis of more complex organic compounds.
  • Reagent in Biochemical Assays: It can serve as a reagent in biochemical assays and studies involving enzyme inhibition.
  • Potential Use in Drug Development: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
  • Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Although specific data for this compound are not available in the search results, related compounds have shown biological activity.

  • Antimicrobial Properties: Related compounds have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects: Related methoxybenzoyl compounds have demonstrated significant cytotoxicity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications at specific positions on the benzene ring can influence antimicrobial potency and cytotoxicity.

Case Study: Antibacterial Efficacy

One study indicated that a related compound exhibited notable antibacterial activity, particularly against Gram-positive strains, with a minimum inhibitory concentration (MIC) of approximately 10 µg/mL.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-3-methoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of sulfonamide and sulfonate derivatives. The methoxy group on the benzene ring can also influence the compound’s reactivity by donating electron density through resonance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorosulfonyl vs. Methoxy Substitution

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS: 192323-12-9)
  • Molecular Formula : C₉H₉ClO₅S (identical to the target compound).
  • Key Differences : The chlorosulfonyl and methoxy groups are swapped (3- vs. 4-position), altering electronic and steric properties.
  • Reactivity : The 3-chlorosulfonyl group may enhance electrophilicity at the adjacent position, influencing nucleophilic substitution reactions.
  • Safety : Classified with GHS Hazard Statement H314 (causes severe skin burns and eye damage) .
Methyl 4-(chlorosulfonyl)benzoate (CAS: 69812-51-7)
  • Molecular Formula : C₈H₇ClO₄S (230.66 g/mol).
  • Key Differences : Lacks the 3-methoxy group, reducing steric hindrance and electron-donating effects.
  • Applications : Used as a sulfonating agent in peptide synthesis .

Alkoxy vs. Sulfonyl Substituents

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS: 111627-40-8)
  • Molecular Formula : C₁₂H₁₅ClO₄ (262.7 g/mol).
  • Key Differences : Replaces the chlorosulfonyl group with a 3-chloropropoxy (-OCH₂CH₂Cl) chain.
  • Applications: Intermediate in Bosutinib (anticancer drug) synthesis. The ether linkage improves solubility in non-polar solvents compared to sulfonyl analogs .
  • Synthesis : Prepared via alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane .

Electron-Withdrawing vs. Electron-Donating Groups

Methyl 2-nitrobenzoate (M2NB) and Methyl 3-methoxybenzoate (M3MOB)
  • M2NB (CAS: 606-27-9): Features a nitro (-NO₂) group at the 2-position, strongly electron-withdrawing.
  • M3MOB (CAS: 15286-29-8): Methoxy group at the 3-position, electron-donating.
  • Comparison : Chlorosulfonyl groups (-SO₂Cl) are more reactive than nitro groups in sulfonation reactions but less stable under acidic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate 162141-56-2 C₉H₉ClO₅S 264.68 -SO₂Cl, -OCH₃ Specialty intermediate
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9 C₉H₉ClO₅S 264.68 -SO₂Cl, -OCH₃ (positions swapped) Pharmaceutical synthesis
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate 111627-40-8 C₁₂H₁₅ClO₄ 262.7 -OCH₂CH₂Cl, -OCH₃ Bosutinib intermediate
Methyl 4-(chlorosulfonyl)benzoate 69812-51-7 C₈H₇ClO₄S 230.66 -SO₂Cl Peptide synthesis

Biological Activity

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the following structural features:

  • Molecular Formula : C10H11ClO4S
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 3934-86-9

The presence of the chlorosulfonyl group suggests potential reactivity that could be exploited in various biological contexts.

Anticancer Activity

Recent studies have indicated that sulfonyl-containing compounds exhibit significant anticancer properties. For example, similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

CompoundIC50 (µM)Mechanism
This compoundTBDTubulin inhibition
BNC1050.074Tubulin polymerization inhibitor

The exact IC50 for this compound remains to be determined through targeted assays.

Antiviral Activity

Compounds structurally related to this compound have been evaluated for antiviral properties, particularly against HIV. The mechanism often involves inhibition of reverse transcriptase, a key enzyme in the viral replication process.

CompoundEC50 (µM)Target
This compoundTBDHIV-1 RT
ADAM series0.21HIV-1 RF

Case Studies and Research Findings

  • Anticancer Properties : A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications at the sulfonyl group significantly enhanced anticancer activity against various cell lines, suggesting that this compound could be a promising candidate for further development in oncology .
  • Immunomodulatory Effects : Research indicated that certain sulfonamide derivatives could enhance NF-κB activation in immune cells, which plays a crucial role in inflammatory responses and immune regulation . This suggests potential applications in autoimmune diseases or as adjuvants in vaccines.
  • Antiviral Screening : In vitro evaluations of related compounds showed promising results against HIV-1 reverse transcriptase, indicating a pathway for developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-(chlorosulfonyl)-3-methoxybenzoate with high purity?

  • Answer : The compound can be synthesized via sulfonation of methyl 3-methoxybenzoate using chlorosulfonic acid under controlled conditions (0–5°C). Purification is typically achieved via recrystallization from dichloromethane/hexane or column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediate characterization by 1H NMR^1 \text{H NMR} (e.g., δ 3.90 ppm for methoxy groups) and IR (C=O stretch at ~1720 cm1^{-1}) ensures precursor integrity. For derivatives, protecting groups (e.g., benzyloxy) may be employed to direct sulfonation regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the identity and purity of this compound?

  • Answer :

  • 1H NMR^1 \text{H NMR} : Distinct signals for methoxy (δ 3.85–3.95 ppm), aromatic protons (δ 7.2–8.1 ppm, depending on substitution pattern), and ester carbonyl (δ ~165 ppm in 13C NMR^{13} \text{C NMR}).
  • IR : Strong absorption for sulfonyl chloride (S=O stretch at ~1370 and 1180 cm1^{-1}) and ester C=O (~1720 cm1^{-1}).
  • MS : Molecular ion peak at m/z 264.6 (C9_9H9_9ClO5_5S) with fragmentation patterns confirming substituent loss (e.g., -SO2_2Cl).
    Cross-validation with elemental analysis (C, H, S) and X-ray crystallography (if crystalline) enhances reliability .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during sulfonation of methoxybenzoate derivatives?

  • Answer : The methoxy group at the 3-position directs electrophilic substitution to the para position (C-4). However, competing reactions (e.g., over-sulfonation) can occur. Strategies include:

  • Temperature control : Slow addition of chlorosulfonic acid at 0–5°C minimizes side reactions.
  • Protecting groups : Transient protection of the methoxy group (e.g., as a silyl ether) can alter electronic effects, though this is rarely needed due to inherent directing properties .

Q. How do computational models (DFT, MD) predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) simulations reveal the electrophilic nature of the sulfonyl chloride group, with calculated LUMO energies indicating susceptibility to nucleophilic attack (e.g., by amines or alcohols). Molecular dynamics (MD) studies can model solvation effects, showing enhanced reactivity in polar aprotic solvents (e.g., DMF) due to stabilization of transition states. Experimental validation via kinetic studies (e.g., monitoring Cl^- release) aligns with computational predictions .

Q. How can structural discrepancies in X-ray crystallography data (e.g., bond lengths, angles) be resolved for sulfonyl-containing benzoates?

  • Answer : Use the SHELX suite (SHELXL) for refinement, incorporating restraints for sulfonyl group geometry (S–O bond lengths: ~1.43 Å; O–S–O angles: ~120°). Discrepancies may arise from crystal packing or thermal motion. High-resolution data (<1.0 Å) and twinning refinement (via SHELXD) improve accuracy. Comparative analysis with structurally analogous compounds (e.g., methyl 4-acetoxy-3-methoxybenzoate) provides benchmarks .

Application-Oriented Questions

Q. What role does this compound play in synthesizing sulfonamide-based pharmaceuticals?

  • Answer : The chlorosulfonyl group serves as a precursor for sulfonamide formation via reaction with amines (e.g., primary amines yield sulfonamides with potential bioactivity). For example, analogs like metsulfuron-methyl (a sulfonylurea herbicide) are synthesized via similar intermediates. Reaction optimization (e.g., stoichiometric amine, anhydrous conditions) minimizes byproducts like sulfonic acids .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Answer : The sulfonyl chloride group is moisture-sensitive, requiring storage at 2–8°C under inert atmosphere. Degradation (hydrolysis to sulfonic acid) can be monitored via 1H NMR^1 \text{H NMR} (disappearance of -SO2_2Cl signals) or titration (free Cl^-). Pre-experiment purity checks (TLC, RfR_f ~0.5 in ethyl acetate/hexane) are critical for reproducibility .

Data Analysis and Troubleshooting

Q. How to interpret conflicting HPLC purity results versus spectroscopic data for this compound?

  • Answer : Discrepancies may arise from:

  • Co-eluting impurities : Use orthogonal methods (e.g., GC-MS or 13C NMR^{13} \text{C NMR}) to detect non-UV-active species.
  • Solvatomorphism : Crystalline polymorphs (e.g., different solvates) can affect HPLC retention times. X-ray powder diffraction (XRPD) identifies polymorphic forms .

Q. What mechanistic insights explain unexpected byproducts during sulfonation of methyl 3-methoxybenzoate?

  • Answer : Over-sulfonation (e.g., di-sulfonation at C-4 and C-6) can occur under excessive chlorosulfonic acid or prolonged reaction times. Mechanistic studies (e.g., 34S^{34} \text{S}-labeling) track sulfonation sites, while quenching experiments (ice-water) arrest intermediate formation. Computational modeling (Fukui indices) predicts reactive sites, guiding condition optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 4-(chlorosulfonyl)-3-methoxybenzoate

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